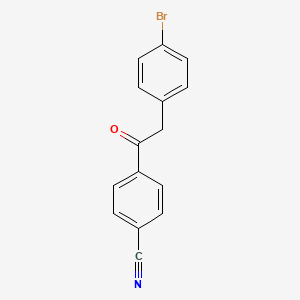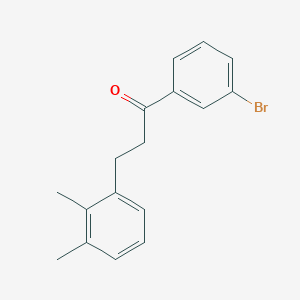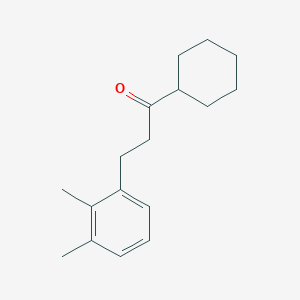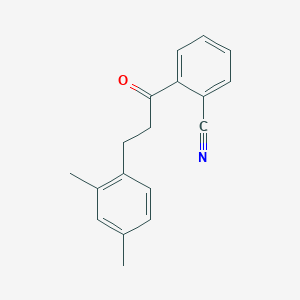
2-(4-Bromophenyl)-4'-cyanoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4'-cyanoacetophenone is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry Applications :
- McMurry coupling of 4-bromoacetophenone has been studied, revealing important stereochemical outcomes. This process yields 2,3-bis(4-bromophenyl)-2-butenes with a specific cis:trans ratio, which has implications for organic synthesis methods (Daik, Feast, Batsanov, & Howard, 1998).
- The compound has been utilized in the derivatization of carboxylic acids before their determination by high-performance liquid chromatography. This indicates its utility in improving analytical techniques (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Medicinal Chemistry Applications :
- Bromophenols, including derivatives of 2-bromo-4'-cyanoacetophenone, have been explored for their inhibitory properties against human carbonic anhydrase II. This enzyme is a target for drugs treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
- The compound has also been examined for its DNA-cleaving activities, specifically in the context of developing photoinducible DNA cleaving agents. This has potential implications in genetic research and therapy (Wender & Jeon, 1999).
Antifungal and Antimicrobial Research :
- Derivatives of 4-bromoacetophenone have been evaluated for their activity against yeasts and molds, showing potential as novel antifungal agents. This is particularly relevant for combating drug-resistant fungal infections (Buchta et al., 2004).
Synthesis of Novel Compounds :
- The compound has been used in the synthesis of novel heterocyclic compounds with potential antibacterial activities, highlighting its role as a versatile precursor in the synthesis of bioactive molecules (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Antioxidant Activity Research :
- Its derivatives have been synthesized and tested for antioxidant activities, indicating its potential in developing therapeutic agents with antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Biochemical Applications :
- Bromoacetophenone derivatives have been studied for their interaction with human aldehyde dehydrogenase, contributing to the understanding of enzyme function and potential drug targeting (Abriola, Fields, Stein, MacKerell, & Pietruszko, 1987).
Eigenschaften
IUPAC Name |
4-[2-(4-bromophenyl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKKVLVPKNQQJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642312 |
Source


|
| Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-15-1 |
Source


|
| Record name | 4-[2-(4-Bromophenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














